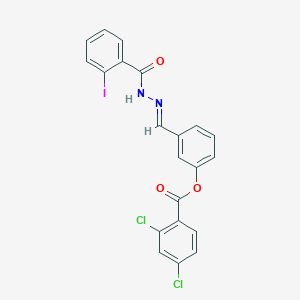
2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine is an organic compound belonging to the triazine family This compound is characterized by the presence of a triazine ring substituted with bromophenoxy and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-bromophenol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2,4,6-trichloro-1,3,5-triazine+4-bromophenol→this compound+HCl
The reaction is typically conducted in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The bromophenoxy group can undergo oxidation to form corresponding quinones, while reduction can lead to the formation of bromophenol derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-(4-bromophenoxy)-4-amino-6-chloro-1,3,5-triazine can be formed.
Oxidation Products: Quinone derivatives of the bromophenoxy group.
Reduction Products: Bromophenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution reactions makes it valuable in the design of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its structure allows it to interact with enzyme active sites, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The compound’s ability to disrupt cellular processes makes it a potential therapeutic agent.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with active sites, while the triazine ring can participate in π-π stacking interactions. These interactions disrupt normal cellular functions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-4,6-dichloro-1,3,5-triazine
- 2-(4-Fluorophenoxy)-4,6-dichloro-1,3,5-triazine
- 2-(4-Methylphenoxy)-4,6-dichloro-1,3,5-triazine
Uniqueness
Compared to similar compounds, 2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine exhibits unique reactivity due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine result in different steric and electronic effects, influencing the compound’s reactivity and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its synthesis, reactions, and applications can lead to the development of new materials and therapeutic agents.
Properties
CAS No. |
87650-13-3 |
|---|---|
Molecular Formula |
C9H4BrCl2N3O |
Molecular Weight |
320.95 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C9H4BrCl2N3O/c10-5-1-3-6(4-2-5)16-9-14-7(11)13-8(12)15-9/h1-4H |
InChI Key |
PBAPUAPJFVDUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12015182.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12015196.png)
![benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015203.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015208.png)

![4-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid](/img/structure/B12015219.png)
![2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12015221.png)
![6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015224.png)



![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12015251.png)
![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12015252.png)
